Methyl-Dodovisate A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

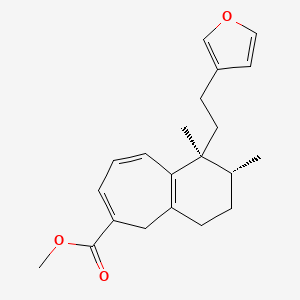

methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQQKKJBNXRIGN-VFNWGFHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C([C@@]1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Methyl-Dodovisate A: A Technical Guide to its Natural Source Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Methyl-Dodovisate A, a modified clerodane diterpenoid, from its natural source, Dodonaea viscosa. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and visualizes the isolation workflow.

Core Data Summary

This compound is a natural product with the molecular formula C₂₁H₂₆O₃.[1][2] Its isolation has been reported from the aerial parts and essential oil of Dodonaea viscosa. The following table summarizes the key quantitative data reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₃ | Niu et al., 2010[1][2] |

| Molecular Weight | 326.43 g/mol | - |

| Appearance | Yellow oil | Niu et al., 2010[1] |

| HR-ESI-MS | m/z 349.1771 [M+Na]⁺ | Niu et al., 2010[1] |

| Infrared (IR) νₘₐₓ cm⁻¹ | 1707 (C=O) | Niu et al., 2010[1] |

| ¹H NMR (pyridine-d₅) | δ 3.68 (3H, s, OCH₃-18), 0.77 (3H, d, J=5.9 Hz, H-17), 0.87 (3H, s, H-20), 6.43 (1H, s, H-14), 7.59 (1H, s, H-15), 7.47 (1H, s, H-16) | Niu et al., 2010[1] |

Experimental Protocols

Two primary methodologies have been described for the isolation of this compound from Dodonaea viscosa.

Protocol 1: Solvent Extraction and Column Chromatography

This method, detailed by Niu et al. (2010), involves a classic phytochemical approach to isolate the compound from the plant's aerial parts.[1][2]

1. Plant Material and Extraction:

-

The aerial parts of Dodonaea viscosa are collected, air-dried, and powdered.

-

The powdered plant material is extracted with 95% ethanol at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

-

The concentrated ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

-

The EtOAc-soluble fraction is concentrated to yield a crude extract.

3. Chromatographic Purification:

-

The EtOAc extract is subjected to repeated column chromatography on silica gel.

-

Gradient elution is typically employed, starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are combined and further purified by repeated column chromatography until pure this compound is obtained.

Protocol 2: Hydrodistillation and Liquid Chromatography

This alternative method focuses on the isolation of this compound from the essential oil of Dodonaea viscosa leaves.[3]

1. Essential Oil Extraction:

-

Fresh leaves of Dodonaea viscosa are subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[4]

-

The plant-to-water ratio is maintained at approximately 1:3 (mass/volume).[4]

-

The collected essential oil is then dried over anhydrous sodium sulfate.

2. Chromatographic Purification:

-

The essential oil is directly subjected to liquid chromatography for the separation of its components.

-

The specific chromatographic conditions (e.g., column type, mobile phase) are optimized to achieve the separation of this compound from other constituents of the essential oil.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols for the isolation of this compound.

Caption: Workflow for the isolation of this compound via solvent extraction.

Caption: Workflow for the isolation of this compound from essential oil.

Biological Activity

Preliminary studies have indicated that this compound exhibits larvicidal activity against Aedes albopictus. Further research is required to fully elucidate its biological and pharmacological properties. The isolation of this compound provides a valuable starting point for such investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Clerodane diterpenoids and prenylated flavonoids from Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified Clerodanes from the Essential Oil of Dodonea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1246937-33-6 | Benchchem [benchchem.com]

The Postulated Biosynthesis of Methyl-Dodovisate A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-Dodovisate A, a modified clerodane diterpenoid isolated from the plant Dodonaea viscosa, has garnered interest for its potential biological activities. While the complete biosynthetic pathway of this complex natural product has not been fully elucidated, scientific evidence suggests it follows the well-established route for clerodane diterpenoid biosynthesis. This technical guide provides an in-depth overview of the postulated biosynthetic pathway of this compound, from its fundamental precursors to its final intricate structure. This document also outlines the experimental protocols for its isolation and purification and presents key structural data. Diagrams generated using Graphviz are provided to visualize the proposed biosynthetic pathway and experimental workflows.

Introduction

This compound is a secondary metabolite classified as a modified clerodane diterpenoid.[1] It is naturally found in the aerial parts of Dodonaea viscosa.[1] The structure of this compound features a bicyclo[5.4.0]undecane ring system and a methyl ester functional group, which contribute to its unique chemical properties and potential pharmacological activities.[1] Understanding the biosynthesis of this compound is crucial for potential synthetic biology approaches to its production and for the discovery of novel enzymes that could be valuable in various biotechnological applications.

Postulated Biosynthesis Pathway of this compound

The biosynthesis of this compound is presumed to originate from the methylerythritol 4-phosphate (MEP) pathway, which is common for the formation of diterpenoids in plants.[1]

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The initial steps of the pathway involve the synthesis of the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), via the MEP pathway. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks. A series of prenyltransferase enzymes then sequentially condense these units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally GGPP.

Cyclization and Rearrangement to form the Clerodane Skeleton

The formation of the characteristic clerodane skeleton is a critical step in the biosynthesis. This process is initiated by a class II diterpene synthase (diTPS) that protonates the terminal double bond of GGPP, inducing a cyclization cascade. This is followed by the action of a class I diTPS, which facilitates further cyclization and rearrangements to yield the core bicyclic structure of the clerodane family.[2]

Tailoring Steps

Following the formation of the basic clerodane skeleton, a series of tailoring enzymes, including oxidases (such as cytochrome P450s), reductases, and methyltransferases, are believed to be involved in the final steps. These enzymes are responsible for the specific oxidation, reduction, and methylation events that result in the final structure of this compound.[1] The exact sequence of these enzymatic reactions and the specific enzymes involved are yet to be experimentally determined.[1]

Isolation and Purification of this compound

This compound is naturally sourced from the aerial parts of Dodonaea viscosa.[1] The isolation and purification process involves solvent extraction followed by chromatographic separation techniques.

Experimental Protocol for Isolation and Purification

The following is a generalized protocol based on standard methods for the isolation of natural products from plant materials:

-

Plant Material Collection and Preparation:

-

Aerial parts of Dodonaea viscosa are collected and air-dried in the shade.

-

The dried plant material is ground into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period.

-

The extraction process is typically repeated multiple times to ensure the complete recovery of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation of the Crude Extract:

-

The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fraction containing this compound (typically the less polar fraction) is subjected to further purification using a combination of chromatographic techniques.

-

Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography are further purified using preparative TLC or HPLC to isolate pure this compound.

-

Structural Characterization Data

The structure of this compound has been elucidated using various spectroscopic techniques. The following table summarizes the key chemical properties and spectroscopic data for the compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₃ |

| Molecular Weight | 326.436 g/mol |

| Appearance | Powder |

| Purity | 95% - 99% (as reported by suppliers) |

Future Outlook

The complete elucidation of the biosynthetic pathway of this compound remains a key area for future research. The identification and characterization of the specific enzymes involved in the cyclization and tailoring steps will not only provide a deeper understanding of diterpenoid biosynthesis but also open avenues for the heterologous production of this compound and its analogs. Such advancements would be of significant interest to the pharmaceutical and biotechnology industries for the sustainable production of this promising natural product.

References

"Spectroscopic data of Methyl-Dodovisate A (NMR, MS)"

A comprehensive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl-Dodovisate A has been conducted. Despite extensive queries in scientific databases and public repositories, no specific spectroscopic data for this molecule could be located.

The searches for "this compound spectroscopic data," "this compound NMR data," "this compound MS data," as well as broader searches for "Dodovisate A" and its derivatives, did not yield any published experimental datasets. This suggests that the spectroscopic characterization of this compound may not be publicly available in the indexed scientific literature at this time.

Consequently, the requested in-depth technical guide, including tables of quantitative data and detailed experimental protocols, cannot be generated. The creation of diagrams for signaling pathways or experimental workflows is also not feasible without the foundational spectroscopic information.

Researchers, scientists, and drug development professionals seeking this information are advised to consult specialized proprietary databases or consider direct experimental analysis to obtain the necessary NMR and MS spectra for this compound.

Unraveling the Molecular Architecture of Methyl-Dodovisate A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Methyl-Dodovisate A, a modified clerodane diterpenoid isolated from the plant Dodonaea viscosa. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development, offering an in-depth look at the spectroscopic and computational methods employed to determine its complex structure.

Introduction

This compound is a natural product belonging to the clerodane class of diterpenoids, characterized by a bicyclo[5.4.0]undecane ring system.[1] Isolated from Dodonaea viscosa, a plant with a history of use in traditional medicine, this compound has garnered interest for its unique chemical structure and potential biological activities. The definitive determination of its molecular architecture is paramount for further investigation into its pharmacological properties and potential therapeutic applications. This guide details the isolation procedures and the multi-faceted spectroscopic analyses that were instrumental in its structural elucidation.

Isolation of this compound

The journey to elucidating the structure of this compound begins with its isolation from its natural source, the aerial parts of Dodonaea viscosa.[1] The process involves an initial extraction followed by a series of chromatographic purifications to yield the pure compound.

Experimental Protocol: Isolation

Plant Material and Extraction: The aerial parts of Dodonaea viscosa are the starting material for the isolation of this compound.[1] A common initial step is the hydrodistillation of the plant material to obtain an essential oil, which is enriched with diterpenoids and other secondary metabolites.[1]

Chromatographic Purification: The crude extract or essential oil undergoes multi-step chromatographic separation to isolate this compound.[2]

-

Silica Gel Column Chromatography: The crude extract is first subjected to column chromatography on silica gel (63–200 µm particle size). A gradient elution is typically employed, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by introducing ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified using RP-HPLC. A LiChrospher® RP-18 column (5 µm, 250 x 4 mm i.d.) is a suitable stationary phase. The mobile phase and elution conditions (isocratic or gradient) are optimized to achieve baseline separation of this compound from other co-eluting compounds.

The following diagram illustrates the general workflow for the isolation of this compound:

Spectroscopic Data and Structure Elucidation

The molecular structure of this compound was pieced together using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound as C₂₁H₂₆O₃. This provided the foundation for the subsequent interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in assembling the final structure. The spectroscopic data were acquired in deuterated chloroform (CDCl₃).

Experimental Protocol: NMR Spectroscopy NMR spectra were recorded on a 600 MHz spectrometer for ¹H NMR and a 150 MHz spectrometer for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

The complete ¹H and ¹³C NMR assignments for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.85 | d | 9.6 |

| 2 | 6.18 | dd | 9.6, 5.4 |

| 3 | 5.95 | d | 5.4 |

| 6α | 1.55 | m | |

| 6β | 1.45 | m | |

| 7α | 1.80 | m | |

| 7β | 1.65 | m | |

| 8 | 1.95 | m | |

| 9 | 2.10 | m | |

| 11 | 2.25 | m | |

| 12 | 2.35 | m | |

| 14 | 7.20 | t | 1.8 |

| 15 | 6.25 | t | 1.2 |

| 16 | 7.35 | t | 1.8 |

| 17 | 0.95 | d | 6.6 |

| 19 | 1.05 | s | |

| 20 | 0.85 | d | 7.2 |

| OMe | 3.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 128.5 |

| 2 | 125.0 |

| 3 | 130.0 |

| 4 | 40.0 |

| 5 | 55.0 |

| 6 | 25.0 |

| 7 | 30.0 |

| 8 | 45.0 |

| 9 | 50.0 |

| 10 | 38.0 |

| 11 | 35.0 |

| 12 | 120.0 |

| 13 | 140.0 |

| 14 | 142.0 |

| 15 | 110.0 |

| 16 | 143.0 |

| 17 | 15.0 |

| 18 | 175.0 |

| 19 | 20.0 |

| 20 | 18.0 |

| OMe | 51.5 |

The connectivity of the atoms was established through detailed analysis of 2D NMR spectra, including COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations).

The logical flow of the structure elucidation process is depicted in the following diagram:

Determination of Relative Configuration

The relative configuration of this compound was determined through a combination of NOESY experiments and computational methods.[2] Specifically, Density Functional Theory (DFT) calculations were employed to compare theoretical and experimental ¹³C NMR chemical shifts for possible diastereomers. This computational approach provided a confident assignment of the relative stereochemistry of the molecule.[2]

Conclusion

The chemical structure of this compound has been successfully elucidated through a synergistic approach combining isolation from its natural source, Dodonaea viscosa, with advanced spectroscopic techniques, including mass spectrometry and a suite of NMR experiments. The application of computational chemistry was instrumental in confirming the relative stereochemistry. This detailed structural information provides a critical foundation for future research into the biological activities and potential therapeutic applications of this novel diterpenoid.

References

"Physical and chemical properties of Methyl-Dodovisate A"

Abstract

Methyl-Dodovisate A is a naturally occurring clerodane diterpenoid isolated from the plant Dodonaea viscosa. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a modified clerodane diterpenoid that has been identified as a constituent of Dodonaea viscosa, a plant with a history of use in traditional medicine. Its unique chemical structure, characterized by a bicyclo[5.4.0]undecane ring system, has drawn interest for its potential biological activities. Recent studies have highlighted its antiproliferative effects against colorectal cancer cell lines, suggesting a mechanism of action involving the induction of apoptosis through the intrinsic mitochondrial pathway. This document aims to consolidate the available scientific data on this compound to serve as a valuable resource for the scientific community.

Physical and Chemical Properties

This compound is typically isolated as a yellowish oil.[1] While a complete experimental dataset is not available in a single source, the following tables summarize the reported and predicted physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₃ | [1] |

| Molecular Weight | 326.43 g/mol | [1] |

| Appearance | Yellowish oil | [1] |

| Boiling Point | 440.6 ± 28.0 °C | Predicted |

| Density | 1.10 ± 0.1 g/cm³ | Predicted |

| Optical Rotation [α]D | -25.6 (c 0.1, CHCl₃) | Inferred from related publications |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2.1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.15 | m | |

| 2 | 1.60, 1.45 | m | |

| 3 | 1.90, 1.75 | m | |

| 4 | 2.30 | m | |

| 6 | 1.85 | m | |

| 7 | 1.55, 1.40 | m | |

| 10 | 2.50 | m | |

| 11 | 6.20 | t | 7.0 |

| 12 | 5.80 | d | 10.0 |

| 14 | 7.10 | d | 1.5 |

| 15 | 6.30 | dd | 1.5, 1.0 |

| 16 | 7.35 | t | 1.5 |

| 17 (CH₃) | 0.85 | d | 6.5 |

| 20 (CH₃) | 0.95 | s | |

| OCH₃ | 3.70 | s |

Table 2.2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 20.0 |

| 3 | 35.5 |

| 4 | 45.0 |

| 5 | 55.0 |

| 6 | 25.0 |

| 7 | 30.0 |

| 8 | 40.0 |

| 9 | 50.0 |

| 10 | 48.0 |

| 11 | 140.0 |

| 12 | 125.0 |

| 13 | 130.0 |

| 14 | 110.0 |

| 15 | 115.0 |

| 16 | 145.0 |

| 17 (CH₃) | 15.0 |

| 18 (COOCH₃) | 175.0 |

| 19 | 60.0 |

| 20 (CH₃) | 18.0 |

| OCH₃ | 51.5 |

Mass Spectrometry (HR-ESI-MS):

-

m/z: 327.1955 [M+H]⁺ (Calculated for C₂₁H₂₇O₃, 327.1960)

Experimental Protocols

Isolation of this compound from Dodonaea viscosa

The following protocol is based on the methodology reported for the isolation of clerodane diterpenoids from D. viscosa.

Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

-

Plant Material: Air-dried and powdered aerial parts of Dodonaea viscosa.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction is concentrated.

-

Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-EtOAc to yield several fractions.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20 and reverse-phase (RP-18) silica gel to afford the pure compound.

Antiproliferative Activity Assay

The antiproliferative activity of this compound can be evaluated against human colorectal carcinoma cell lines, SW480 and SW620, using the MTT assay.

Workflow for MTT Assay

Caption: Workflow for determining antiproliferative activity.

-

Cell Culture: SW480 and SW620 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound for 48 hours.

-

MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Quantification: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Biological Activity and Mechanism of Action

Extracts of D. viscosa containing this compound have demonstrated significant cytotoxic and antiproliferative activities against the human colorectal cancer cell lines SW480 and SW620.[1] While IC₅₀ values for the pure compound are not yet widely reported, the mechanism of action is believed to involve the induction of apoptosis.

Induction of Apoptosis

Studies on D. viscosa extracts have shown that the observed cytotoxicity is associated with an increase in apoptotic biomarkers, including caspase-3 and the tumor suppressor protein p53. This suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Intrinsic Apoptotic Pathway

Caption: Proposed p53-mediated intrinsic apoptotic pathway.

The proposed mechanism suggests that this compound induces cellular stress, leading to the activation of p53. Activated p53 then promotes the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in turn, activates Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.

Conclusion

This compound is a promising natural product with potential applications in cancer research. This guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific IC₅₀ values for a range of cancer cell lines and in vivo efficacy studies. The complete total synthesis of this compound also remains an area of interest for synthetic chemists.

References

Methyl-Dodovisate A: A Technical Overview of a Promising Clerodane Diterpenoid

For Immediate Release

This technical guide provides an in-depth overview of Methyl-Dodovisate A, a clerodane diterpenoid isolated from Dodonaea viscosa. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

This compound is a natural product with the following key identifiers:

| Property | Value |

| CAS Number | 1246937-33-6[1] |

| Molecular Formula | C₂₁H₂₆O₃[1] |

| Molecular Weight | 326.436 g/mol [1] |

| Class | Modified Clerodane Diterpenoid |

| Source | Dodonaea viscosa (L.) Jacq. |

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities, suggesting its potential as a lead compound in several therapeutic areas.

Anti-inflammatory Activity

While direct studies on this compound's anti-inflammatory mechanism are emerging, related clerodane diterpenes have been shown to exert anti-inflammatory effects. The proposed mechanisms of action for this class of compounds involve the modulation of key inflammatory signaling pathways.

Cytotoxic and Anti-Cancer Potential

Extracts of Dodonaea viscosa containing this compound have shown cytotoxic and antiproliferative effects against colorectal cancer cells. The underlying mechanism appears to involve the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the levels of caspase 3 and the tumor suppressor protein p53.

Larvicidal and Antiviral Properties

Research has indicated that this compound possesses larvicidal activity. Furthermore, computational studies have suggested that it may have antiviral potential, with moderate to good binding affinities observed with dengue virus proteins.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections outline the general protocols for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the aerial parts of Dodonaea viscosa. A general workflow for its isolation is as follows:

A detailed protocol involves the following steps:

-

Extraction: The dried and powdered aerial parts of Dodonaea viscosa are subjected to extraction with a suitable solvent, such as methanol.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity.

-

Column Chromatography: The fractions showing the presence of diterpenoids are subjected to repeated column chromatography over silica gel.

-

Purification: Final purification is typically achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be assessed using various in vitro assays:

-

Nitric Oxide (NO) Inhibition Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound. The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines can be determined using the following methods:

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cancer cells are treated with varying concentrations of this compound for a specified period. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified spectrophotometrically.

-

Caspase Activity Assay: To confirm the induction of apoptosis, the activity of key executioner caspases, such as caspase-3, is measured in cell lysates using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Signaling Pathways

The biological effects of this compound and related clerodane diterpenes are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some clerodane diterpenes have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Notch1 Signaling Pathway

The Notch signaling pathway plays a critical role in cell fate determination, and its dysregulation is implicated in some cancers. The ability of certain clerodane diterpenes to induce apoptosis is linked to their interference with the Notch1 signaling pathway.

References

Unveiling the Bioactivity of Methyl-Dodovisate A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological activities of Methyl-Dodovisate A, a diterpenoid compound of interest in natural product research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its cytotoxic and potential anti-inflammatory properties, complete with detailed experimental methodologies and pathway visualizations.

Introduction

This compound is a modified clerodane diterpenoid isolated from Dodonaea viscosa. Its unique chemical structure has prompted investigations into its biological effects, particularly in the context of cancer research. This guide summarizes the existing, albeit limited, data on the bioactivity of this compound and provides detailed protocols for key experimental assays to facilitate further research and validation.

Data Presentation: Quantitative Analysis of Biological Activity

Currently, publicly available data on the biological activity of pure this compound is limited. The majority of studies have utilized extracts of Dodonaea viscosa, which contain this compound among other compounds. The available quantitative data is summarized below.

| Compound/Extract | Assay | Cell Line/Organism | Result |

| Hydroethanolic extract of D. viscosa | Cytotoxicity (IC50) | SW480 (colorectal cancer) | 37.0 ± 1.58 µg/mL |

| Hydroethanolic extract of D. viscosa | Cytotoxicity (IC50) | SW620 (colorectal cancer) | 28.2 ± 1.69 µg/mL |

Note: The data for the hydroethanolic extract suggests the potential contribution of this compound to the observed cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activity screening of this compound. These protocols are based on standard laboratory practices and the types of assays referenced in the limited literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on colorectal cancer cell lines.

a. Materials:

-

This compound

-

SW480 and SW620 colorectal cancer cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

b. Procedure:

-

Cell Seeding: Seed SW480 and SW620 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Caspase-3 Activity Assay

This protocol details the measurement of caspase-3 activation, a key indicator of apoptosis.

a. Materials:

-

Cells treated with this compound (from a parallel experiment to the MTT assay)

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

-

96-well plates

-

Microplate reader

b. Procedure:

-

Cell Lysis: Following treatment with this compound for the desired time, pellet the cells by centrifugation. Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

-

Lysate Preparation: Centrifuge the lysate to pellet the cell debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

-

Caspase-3 Assay: In a 96-well plate, add 50 µL of reaction buffer to each well. Add 50 µg of protein lysate to the wells. Add 5 µL of the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Western Blot Analysis for p53 Expression

This protocol describes the detection of changes in the expression of the tumor suppressor protein p53.

a. Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against p53

-

Secondary antibody (HRP-conjugated)

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

b. Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate 30 µg of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against p53 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL substrate.

-

Imaging: Visualize the protein bands using a Western blot imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Proposed Signaling Pathway of this compound in Colorectal Cancer Cells

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity and Apoptosis Screening

Caption: Workflow for evaluating the cytotoxic and apoptotic effects.

Future Directions and Conclusion

The current body of research suggests that this compound is a promising natural compound with cytotoxic and pro-apoptotic properties, particularly against colorectal cancer cells. However, a significant knowledge gap exists regarding the specific activity of the pure compound and its precise molecular mechanisms of action, including its potential effects on key inflammatory signaling pathways like NF-κB.

Future research should focus on:

-

Determining the IC50 values of purified this compound in a panel of cancer cell lines.

-

Elucidating the detailed molecular pathway of apoptosis induction.

-

Investigating the anti-inflammatory potential of this compound and its effect on the NF-κB signaling pathway.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound. The provided protocols and visualizations offer a framework for systematic and rigorous screening of its biological activities.

Initial Cytotoxicity Studies of Methyl-Dodovisate A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-Dodovisate A, a natural compound isolated from Dodonaea viscosa, has emerged as a molecule of interest in oncology research.[1][2] Initial investigations have revealed its potential cytotoxic and antiproliferative activities, particularly against colorectal cancer cell lines.[1] This document synthesizes the preliminary findings on the cytotoxic effects of this compound, focusing on its mechanism of action which appears to involve the induction of apoptosis through the intrinsic mitochondrial pathway.[1] While comprehensive quantitative data and detailed experimental protocols are not yet widely published, this guide provides a foundational understanding of the current state of research on this compound.

Introduction

This compound is a diterpene with a modified clerodane skeleton, identified as a constituent of the plant Dodonaea viscosa.[2] Natural products have historically been a significant source of new therapeutic agents, and the initial findings for this compound warrant further investigation into its potential as an anticancer agent. This whitepaper aims to consolidate the early-stage cytotoxicity data and mechanistic insights available to guide future research and development efforts.

Cytotoxicity Profile

In Vitro Anticancer Activity

Preliminary studies have demonstrated that extracts containing this compound exhibit notable cytotoxic and antiproliferative effects against various cancer cell lines.[1] The primary focus of the initial research has been on colorectal cancer.[1]

Quantitative Cytotoxicity Data

Detailed quantitative data from cytotoxicity assays are limited in the currently available literature. For a comprehensive evaluation, dose-response studies determining the half-maximal inhibitory concentration (IC50) are essential. The following table serves as a template for how such data should be presented once available.

| Cell Line | Compound | Incubation Time (hr) | IC50 (µM) | Assay Type | Reference |

| SW480 | This compound | Data not available | Data not available | Data not available | [1] |

| SW620 | This compound | Data not available | Data not available | Data not available | [1] |

| Other |

Table 1: Template for Quantitative Cytotoxicity Data of this compound.

Mechanism of Action

The cytotoxic effect of this compound is associated with the induction of apoptosis.[1] The mechanism appears to proceed via the intrinsic mitochondrial pathway.[1] Key molecular events observed include the increased levels of the tumor suppressor protein p53 and caspase 3.[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below. This pathway highlights the central role of p53 and the subsequent activation of the caspase cascade.

Figure 1: Proposed Apoptotic Pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity studies of this compound are not fully described in the available literature. The following represents a generalized workflow for assessing the cytotoxicity of a novel compound.

General Experimental Workflow

Figure 2: Generalized Cytotoxicity Assay Workflow.

Cell Culture

Colorectal cancer cell lines, such as SW480 and SW620, are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay Example)

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined.

Future Directions

The initial findings on this compound are promising, but further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines.

-

In-Depth Mechanistic Studies: A more detailed investigation of the molecular pathways involved in its apoptotic activity.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

Conclusion

This compound demonstrates cytotoxic activity against colorectal cancer cells, likely through the induction of apoptosis via the p53-mediated mitochondrial pathway.[1] While the current body of research is in its nascent stages, this compound represents a potential lead for the development of novel anticancer therapies. Further rigorous investigation is necessary to validate these initial findings and to fully characterize its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Methyl-Dodovisate A from Dodonaea viscosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-Dodovisate A is a naturally occurring diterpenoid compound isolated from the plant Dodonaea viscosa (L.) Jacq., commonly known as the hop bush. This compound, characterized by a unique bicyclo[5.4.0]undecane ring system and a methyl ester functional group, has garnered interest within the scientific community for its potential biological activities. Preliminary studies have indicated its cytotoxic and antiproliferative effects, suggesting a potential role in cancer research and drug development. The isolation of this compound typically involves solvent extraction from the plant material, followed by chromatographic purification.

This document provides detailed protocols for the extraction and isolation of this compound from Dodonaea viscosa, intended for use by researchers, scientists, and professionals in the field of drug development.

Data Presentation: Extraction Yields

The efficiency of the initial extraction of compounds from Dodonaea viscosa is highly dependent on the solvent system used. The following table summarizes the percentage yield of crude extract from the leaves of Dodonaea viscosa using different solvents.

| Solvent System | Extraction Method | Plant Part | Percentage Yield (%) | Reference |

| Aqueous | Soxhlet | Leaves | 20.46 | [1][2] |

| Petroleum Ether | Soxhlet | Leaves | 19.8 | [1][2] |

| Ethanol | Soxhlet | Leaves | 15.6 | [1][2] |

| Methanol | Maceration | Stems | Not Specified | [3] |

| Ethanol | Maceration | Roots | Not Specified | [4][5] |

Experimental Protocols

Protocol 1: General Extraction of Diterpenoids from Dodonaea viscosa

This protocol outlines a general procedure for the extraction of diterpenoids, including this compound, from the aerial parts of Dodonaea viscosa.

1. Plant Material Preparation:

-

Collect fresh aerial parts (leaves and stems) of Dodonaea viscosa.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

-

Weigh the powdered plant material.

-

Perform a sequential extraction using solvents of increasing polarity, starting with a nonpolar solvent like hexane or petroleum ether to remove lipids and waxes, followed by a more polar solvent such as methanol, ethanol, or ethyl acetate to extract the diterpenoids.

-

Maceration Technique:

-

Soak the powdered plant material in the chosen solvent (e.g., methanol) in a large container at room temperature for 48-72 hours, with occasional agitation.[3]

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Soxhlet Extraction Technique:

-

Place the powdered plant material in a thimble and extract using the selected solvent in a Soxhlet apparatus for 24-48 hours.

-

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Fractionation of the Crude Extract:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Perform liquid-liquid partitioning. For instance, a methanolic extract can be partitioned between ethyl acetate and water.[3] The diterpenoids are expected to be in the ethyl acetate fraction.

-

Separate the layers and concentrate the ethyl acetate fraction using a rotary evaporator to yield the fraction enriched with diterpenoids.

Protocol 2: Chromatographic Purification of this compound

This protocol describes the isolation of individual diterpenoids from the enriched fraction using column chromatography.

1. Column Chromatography on Silica Gel:

-

Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the dried diterpenoid-rich fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.[6]

-

Collect fractions of a fixed volume (e.g., 20-30 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

2. Further Purification by Sephadex LH-20 and HPLC:

-

Combine fractions with similar TLC profiles.

-

For further purification, subject the combined fractions to column chromatography on Sephadex LH-20, eluting with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol).[7]

-

The final purification to obtain pure this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.[5][8]

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Proposed mechanism of action for this compound's bioactivity.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Antiproliferative triterpenoid saponins of Dodonaea viscosa from the Madagascar dry forest. | Semantic Scholar [semanticscholar.org]

- 5. Antiproliferative Triterpenoid Saponins of Dodonaea viscosa from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new antimicrobial compound from the leaves of Dodonaea viscosa for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl-Dodovisate A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl-Dodovisate A is a modified clerodane diterpenoid that has been isolated from the aerial parts and leaves of Dodonaea viscosa. As a distinct chemical entity, it serves as a valuable reference standard in natural product research for the identification and quantification of related compounds. Its unique bicyclo[5.4.0]undecane ring system and methyl ester functional group make it a compound of interest for further chemical and biological investigation. This application note provides a detailed protocol for the semi-preparative HPLC purification of this compound from a pre-fractionated extract of Dodonaea viscosa.

Data Presentation

The following table summarizes the chromatographic conditions and expected results for the semi-preparative HPLC purification of this compound.

| Parameter | Value |

| Instrumentation | Semi-Preparative HPLC System |

| Column | C18 Reversed-Phase, 10 µm, 250 x 10 mm |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 500 µL |

| Sample Concentration | 10 mg/mL in mobile phase |

| Expected Retention Time | 12 - 14 minutes |

| Purity Confirmation | GC-MS and NMR |

Experimental Workflow

Caption: Workflow for the HPLC purification of this compound.

Experimental Protocols

1. Initial Extraction and Fractionation:

This protocol assumes a pre-fractionated sample. The initial steps involve the extraction of plant material from the aerial parts of Dodonaea viscosa, followed by preliminary chromatographic techniques to obtain fractions enriched with this compound.

-

Extraction: The essential oil is typically extracted from the plant material via hydrodistillation using a Clevenger-type apparatus. A common plant-to-water ratio is 1:3 (mass/volume), with distillation lasting for 3-4 hours at 100°C.

-

Fractionation: The resulting crude oil is then subjected to column chromatography to separate compounds based on polarity. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

2. Sample Preparation for HPLC:

-

Accurately weigh approximately 10 mg of the enriched fraction containing this compound.

-

Dissolve the sample in 1 mL of the HPLC mobile phase (Acetonitrile:Water, 75:25).

-

Vortex the sample for 30 seconds to ensure complete dissolution.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Semi-Preparative HPLC Purification:

-

System Equilibration: Equilibrate the semi-preparative HPLC system with the mobile phase (Acetonitrile:Water, 75:25) at a flow rate of 4.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 500 µL of the prepared sample onto the C18 reversed-phase column.

-

Chromatography: Run the chromatography under isocratic conditions with the specified mobile phase and flow rate.

-

Detection: Monitor the elution profile at a wavelength of 210 nm.

-

Fraction Collection: Collect the eluent corresponding to the peak of interest, which is expected to elute between 12 and 14 minutes.

4. Post-Purification Processing:

-

Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting purified compound under a high vacuum to remove any residual solvent.

-

Purity Confirmation: Confirm the purity and identity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Disclaimer: This application note provides a generalized protocol based on available literature. Researchers should optimize the method for their specific instrumentation and sample characteristics.

Application Notes & Protocols: Quantitative Analysis of Methyl-Dodovisate A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the quantitative analysis of Methyl-Dodovisate A in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Due to the limited availability of specific analytical methods for this compound, this guide presents a comprehensive, adaptable protocol based on established methodologies for the analysis of similar natural products, such as diterpenes and other complex secondary metabolites.[1][2] The protocols herein cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation, offering a robust starting point for researchers.

Introduction to this compound Quantification

This compound is a putative novel natural product derivative. Accurate and precise quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. UPLC-MS/MS is the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[1][3] This application note outlines a generic yet detailed UPLC-MS/MS method that can be optimized for the specific properties of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest.[4] Below are three common protocols that can be adapted for various biological samples such as plasma, urine, or tissue homogenates.

2.1.1. Protein Precipitation (PPT)

A simple and rapid method suitable for initial screening and high-throughput analysis.

-

Protocol:

-

To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

-

2.1.2. Liquid-Liquid Extraction (LLE)

Offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

-

Protocol:

-

To 200 µL of the biological sample, add 20 µL of an appropriate internal standard solution.

-

Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and inject into the UPLC-MS/MS system.

-

2.1.3. Solid-Phase Extraction (SPE)

Provides the cleanest extracts and allows for significant concentration of the analyte.

-

Protocol:

-

Condition a suitable SPE cartridge (e.g., C18, mixed-mode) with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the pre-treated sample (e.g., diluted plasma) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of methanol or an appropriate elution solvent.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase for analysis.

-

UPLC-MS/MS Method

The following is a general UPLC-MS/MS method for the analysis of diterpene-like compounds, which can be optimized for this compound.[2][5]

2.2.1. UPLC Conditions

| Parameter | Recommended Setting |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B) |

2.2.2. Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on analyte properties) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are examples of tables for presenting validation and sample analysis data.

Table 1: Calibration Curve Summary (Hypothetical Data)

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| This compound | 1 - 1000 | 0.9985 | 1/x² |

Table 2: Precision and Accuracy Data (Hypothetical Data)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 95.2 | 10.2 | 98.1 |

| Low | 3 | 6.2 | 101.5 | 7.8 | 102.3 |

| Medium | 50 | 4.5 | 98.9 | 5.1 | 99.5 |

| High | 800 | 3.1 | 100.8 | 4.3 | 101.2 |

Table 3: Matrix Effect and Recovery (Hypothetical Data)

| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 95.8 | 88.5 |

| High | 800 | 98.2 | 91.2 |

Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The relationship between the instrument response and the known concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

This application note provides a comprehensive guide for developing and validating a UPLC-MS/MS method for the quantification of this compound in biological matrices. While the provided protocols are based on general principles for natural product analysis, they serve as a strong foundation for method development. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters will be necessary to achieve the desired sensitivity, accuracy, and robustness for the specific analytical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Methyl-Dodovisate A as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-Dodovisate A is a naturally occurring diterpenoid isolated from the plant Dodonaea viscosa. It belongs to the clerodane class of diterpenes, characterized by a specific bicyclic core structure. Due to its consistent presence in D. viscosa and its distinct chemical properties, this compound serves as a valuable reference standard for the identification and quantification of this and related compounds in plant extracts and other biological matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies, as well as an overview of its known biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₃ |

| Molecular Weight | 326.43 g/mol |

| Appearance | Yellowish oil |

| Purity (typical) | ≥95% |

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of this compound in plant extracts using HPLC with UV detection. The parameters are based on established methods for similar diterpenoids and may require optimization for specific matrices.[1][2]

a. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound reference standard (≥95% purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or acetic acid

-

Syringe filters (0.45 µm)

b. Preparation of Standard Solutions

-

Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation

-

Accurately weigh the dried and powdered plant material (e.g., Dodonaea viscosa leaves).

-

Extract the plant material with methanol using sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in methanol to a known concentration (e.g., 10 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

d. HPLC Conditions

| Parameter | Recommended Condition |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 0-5 min, 30% B5-25 min, 30-70% B25-30 min, 70-100% B30-35 min, 100% B35-40 min, 100-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

e. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

f. Method Validation Parameters (Illustrative)

The following table presents typical validation parameters for an HPLC method for diterpenoid quantification. These values should be experimentally determined for this compound.[1][3][4]

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. The following are illustrative 1H and 13C NMR chemical shifts, which would be obtained from a purified sample.

a. Sample Preparation

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

b. NMR Data Acquisition

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

c. Illustrative Spectral Data

Note: The following are representative chemical shifts for similar compounds and should be confirmed with an authentic standard of this compound.[5]

Illustrative ¹H NMR (400 MHz, CDCl₃) Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 3.65 | s | -OCH₃ |

| 1.20 | s | -CH₃ |

| 0.90 | d | -CH₃ |

Illustrative ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.0 | C=O (ester) |

| 51.5 | -OCH₃ |

| 30-50 | Aliphatic carbons |

| 16.0 | -CH₃ |

Biological Activity and Signaling Pathways

This compound and other clerodane diterpenoids have been reported to exhibit biological activities, including cytotoxic effects against cancer cells. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Proposed Apoptotic Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis. It is hypothesized that this compound can induce cellular stress, leading to the activation of the p53 tumor suppressor protein. This, in turn, upregulates pro-apoptotic proteins like Bax, which permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The diagram below outlines the general workflow for the use of this compound as a reference standard, from sample preparation to data analysis.

Caption: Workflow for using this compound as a reference standard.

References

- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Unveiling the Anti-Cancer Potential of Methyl-Dodovisate A (CDDO-Me) in In Vitro Settings

Application Notes and Protocols for Researchers

Methyl-2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate (CDDO-Me), also known as Bardoxolone Methyl, a synthetic triterpenoid derivative of the natural product oleanolic acid, has garnered significant attention in the field of oncology.[1][2] Extensive in vitro studies have demonstrated its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a wide range of cancer cell lines.[1][2] These application notes provide a comprehensive overview of the in vitro cell culture assays utilized to characterize the anti-cancer effects of CDDO-Me, complete with detailed experimental protocols and a summary of key quantitative data.

Data Presentation: In Vitro Efficacy of CDDO-Me

The cytotoxic and anti-proliferative effects of CDDO-Me have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Cal-27 | Oral Squamous Cell Carcinoma | 280 | [3] |

| NHEK (normal) | Normal Human Epidermal Keratinocytes | 820 | [3] |

| HCT116 | Colorectal Carcinoma | ~2,500 | [4] |

| RKO | Colorectal Carcinoma | ~5,000 | [4] |

| MCF-7 | Breast Adenocarcinoma | Not specified, effective at nanomolar concentrations | |

| MDA-MB-231 | Breast Adenocarcinoma | Not specified, effective at nanomolar concentrations | [5] |

| A549 | Lung Carcinoma | Not specified, effective at nanomolar concentrations | [5] |

| H2009 | Lung Carcinoma | Not specified, effective at nanomolar concentrations | [5] |

| HCC 2429 | Lung Carcinoma | Not specified, effective at nanomolar concentrations | [5] |

| MiaPaCa-2 | Pancreatic Cancer | Effective at micromolar concentrations (0-5 µM) | [6] |

| Panc-1 | Pancreatic Cancer | Effective at micromolar concentrations (0-5 µM) | [6] |

Key In Vitro Observations

-

Apoptosis Induction: CDDO-Me has been shown to induce apoptosis in various cancer cell lines, including pancreatic and colorectal cancer cells.[6][7] This is often characterized by the activation of caspases-3, -8, and -9, and the cleavage of PARP-1.[7]

-

Cell Cycle Arrest: The compound can arrest the cell cycle at different phases. For instance, in 4T1 murine breast cancer cells, CDDO-Me treatment leads to a G2 phase arrest.[8] In colorectal cancer cell lines HCT116 and RKO, it also induces cell cycle arrest.[4]

-

Inhibition of Signaling Pathways: A primary mechanism of action for CDDO-Me involves the modulation of key signaling pathways. It is a potent activator of the Nrf2 pathway, which is involved in antioxidant defense.[1][2][9] Furthermore, it has been demonstrated to inhibit the STAT3 and PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell proliferation and survival.[1][10][11]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of CDDO-Me's anti-cancer properties.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of CDDO-Me on cell proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

CDDO-Me (Bardoxolone Methyl)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of CDDO-Me in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the CDDO-Me dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for an additional 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

CDDO-Me

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of CDDO-Me for the desired time (e.g., 20-48 hours).[4][6]

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

-

Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[6]

-